6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline
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Overview
Description
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a tert-butylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Tert-butylpyridazinyl Group: This step involves the reaction of the intermediate with tert-butylpyridazine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities.
Scientific Research Applications
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)pyridazin-3(2H)-one
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-quinoxalin-6-ylmethanone |
InChI |
InChI=1S/C22H25N5O2/c1-22(2,3)19-6-7-20(26-25-19)29-14-15-8-11-27(13-15)21(28)16-4-5-17-18(12-16)24-10-9-23-17/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3 |
InChI Key |
AYYYZKRUIKVRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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